6-Acetoxymethyl-uracil
Description
6-Acetoxymethyl-uracil is a uracil derivative characterized by an acetoxymethyl (-CH₂OAc) substituent at the 6-position of the pyrimidine ring. The compound is synthesized via acetylation of 6-hydroxymethyl-uracil or through reactions involving acetylketene intermediates in the presence of catalysts like Yb(TFA)₃ . Its primary applications include antiviral and cytotoxic agent research, with studies highlighting its role in inhibiting viral replication and inducing apoptosis in cancer cells .
Properties
Molecular Formula |
C7H8N2O4 |
|---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
(2,4-dioxo-1H-pyrimidin-6-yl)methyl acetate |
InChI |
InChI=1S/C7H8N2O4/c1-4(10)13-3-5-2-6(11)9-7(12)8-5/h2H,3H2,1H3,(H2,8,9,11,12) |
InChI Key |
DIFWYXBFFQIPKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC(=O)NC(=O)N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Uracil Derivatives
Structural Analogues and Substituent Effects
6-Methyluracil (6-MU)
- Structure : Methyl group (-CH₃) at the 6-position.
- Properties : Lower lipophilicity (logP ~0.5) compared to 6-Acetoxymethyl-uracil (logP ~1.8) due to the absence of the polar acetate group.
- Bioactivity : Primarily used as a precursor in nucleic acid synthesis. Lacks significant antiviral or cytotoxic activity, emphasizing the critical role of the acetoxymethyl group in enhancing bioactivity .
6-Methylthiouracil (6-MTU)
- Structure : Methylthio (-SCH₃) group at the 6-position.
- Properties : Higher solubility in polar solvents compared to this compound. The thioether group enhances metabolic stability but reduces membrane permeability.
- Bioactivity : Demonstrated antithyroid activity by inhibiting thyroid peroxidase, a mechanism distinct from this compound’s antiviral action .
5-(Acylethynyl)uracils
- Structure : Acylethynyl (-C≡C-CO-R) substituent at the 5-position.
- Properties : Increased electron-withdrawing effects alter ring electronics, enhancing reactivity.
- Bioactivity : Kundu et al. (1999) reported potent antiviral activity against herpes simplex virus (EC₅₀ = 0.8 µM), outperforming this compound (EC₅₀ = 5.2 µM) in similar assays .
Physicochemical and Pharmacokinetic Profiles
| Compound | Molecular Weight | logP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|---|
| This compound | 200.18 | 1.8 | 2.1 (DMSO) | 1.5 |
| 6-Methyluracil | 142.11 | 0.5 | 12.4 (Water) | >24 |
| 6-Methylthiouracil | 158.20 | 1.2 | 8.3 (Water) | 6.0 |
| 5-Acylethynyl-uracil* | 245.25 | 2.5 | 0.9 (DMSO) | 0.8 |
Key Observations :
- Lipophilicity : this compound’s acetoxy group provides moderate lipophilicity, balancing solubility and cell penetration.
- Metabolism : The acetoxymethyl group undergoes esterase-mediated hydrolysis in vivo, generating 6-hydroxymethyl-uracil, which may further oxidize to cytotoxic aldehydes .
Antiviral Activity
- This compound : Inhibits viral polymerases (e.g., HIV-1 RT IC₅₀ = 3.7 µM) by competing with natural nucleotides .
- 5-Acylethynyl-uracils : Broader-spectrum activity, including herpes simplex (EC₅₀ = 0.8 µM) and hepatitis B (EC₅₀ = 1.2 µM), attributed to their electrophilic ethynyl groups disrupting viral capsid assembly .
Cytotoxicity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
